Dimethyl pyrrolidine-3,3-dicarboxylate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

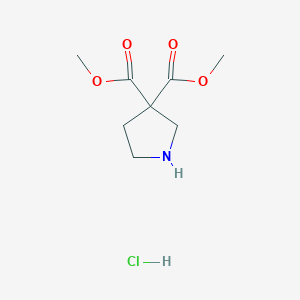

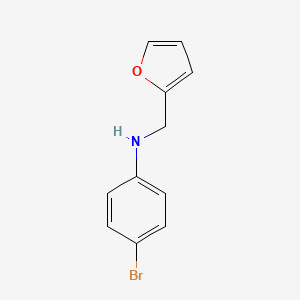

“Dimethyl pyrrolidine-3,3-dicarboxylate;hydrochloride” is a chemical compound with the CAS Number: 2375274-20-5 . It has a molecular weight of 223.66 . The IUPAC name for this compound is dimethyl pyrrolidine-3,3-dicarboxylate hydrochloride .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “this compound”, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C8H13NO4.ClH/c1-12-6(10)8(7(11)13-2)3-4-9-5-8;/h9H,3-5H2,1-2H3;1H .Chemical Reactions Analysis

The pyrrolidine ring, which is a part of “this compound”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The introduction of a methyl group at C-3 of the pyrrolidine ring can prevent metabolic instability, conferring better pharmacokinetic profiles .Mechanism of Action

The mechanism of action of Dimethyl pyrrolidine-3,3-dicarboxylate;hydrochloride is not fully understood. However, it is believed that this compound acts as a nucleophilic catalyst in various chemical reactions. It has been shown to catalyze the formation of amides, esters, and lactones. This compound has also been shown to catalyze the hydrolysis of esters and the acylation of alcohols.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to be non-toxic and non-carcinogenic. This compound has also been shown to be stable under various conditions, making it an ideal reagent for organic synthesis.

Advantages and Limitations for Lab Experiments

The advantages of using Dimethyl pyrrolidine-3,3-dicarboxylate;hydrochloride in lab experiments include its high purity, stability, and ease of use. This compound is also readily available and relatively inexpensive. However, the limitations of using this compound include its limited solubility in certain solvents and its sensitivity to moisture and air.

Future Directions

There are several future directions for the use of Dimethyl pyrrolidine-3,3-dicarboxylate;hydrochloride in scientific research. One possible direction is the development of new synthetic routes using this compound as a catalyst. Another possible direction is the use of this compound in the synthesis of novel compounds with potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.

Conclusion

In conclusion, this compound is a versatile compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of scientific research.

Synthesis Methods

The synthesis of Dimethyl pyrrolidine-3,3-dicarboxylate;hydrochloride involves the reaction of dimethyl pyrrolidine-3,3-dicarboxylate with hydrochloric acid. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as recrystallization and column chromatography. The purity of the final product is determined using various analytical techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

Dimethyl pyrrolidine-3,3-dicarboxylate;hydrochloride has been widely used in scientific research as a reagent in organic synthesis and as a catalyst in various chemical reactions. It has been used in the synthesis of various compounds such as amino acids, peptides, and nucleosides. This compound has also been used in the synthesis of drugs such as antiviral and anticancer agents.

Safety and Hazards

The safety information for “Dimethyl pyrrolidine-3,3-dicarboxylate;hydrochloride” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and following specific procedures in case of skin contact or if inhaled .

properties

IUPAC Name |

dimethyl pyrrolidine-3,3-dicarboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4.ClH/c1-12-6(10)8(7(11)13-2)3-4-9-5-8;/h9H,3-5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBSEPAEKNICIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCNC1)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-allyl-2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2455921.png)

![4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2455923.png)

![Methyl 4-[(4,6-diaminopyrimidin-2-ylthio)methyl]benzoate](/img/structure/B2455927.png)

![N-(3-ethoxypropyl)-6-methyl-1-phenyl-3-(2-thienyl)-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxamide](/img/structure/B2455929.png)

![3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane;2,2,2-trifluoroacetic acid](/img/structure/B2455931.png)

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2455937.png)

![(E)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2455940.png)